molecular formula C13H12O B8698460 2-(Cyclopent-1-en-1-yl)benzofuran CAS No. 118959-02-7

2-(Cyclopent-1-en-1-yl)benzofuran

Cat. No.: B8698460
CAS No.: 118959-02-7
M. Wt: 184.23 g/mol
InChI Key: NQHKCIHIVKYRMZ-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)benzofuran is a heterocyclic compound that features a benzofuran ring fused with a cyclopentene ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde and cyclopentenone under basic conditions to form the benzofuran ring . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopent-1-en-1-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)benzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike its parent compounds, it combines the reactivity of both the benzofuran and cyclopentene rings, making it a versatile molecule for various applications.

Properties

CAS No.

118959-02-7

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-1-benzofuran

InChI

InChI=1S/C13H12O/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2

InChI Key

NQHKCIHIVKYRMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzofuran was treated with butyllithium in ether followed by cyclopentanone. The resulting alcohol was dehydrated with toluenesulfonic acid in toluene to afford 2-cyclopenten-1-ylbenzofuran. Treatment with maleimide gave a cycloadduct which was aromatized by treatment with tetrachloroquinone. 1H NMR (DMSO-d6) δ 11.29 (s, 1H), 8.60 (d, 1H), 7.82 (d, 1H), 7.66 (t, 1H), 7.52 (t, 1H), 3.23 (m, 4H), 2.30 (quintet, 2H). MS m/e 276 (M−H)−.
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